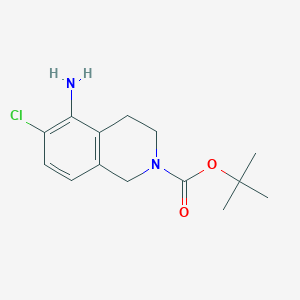
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl groups, phosphanyl groups, and sulfinamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of ®-4-(tert-butyl)phenylboronic acid with 2-(di-tert-butylphosphanyl)benzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with N,2-dimethylpropane-2-sulfinamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The tert-butyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of catalytic processes.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacological agent. Its structural features could allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals. It can be used in the production of polymers, resins, and other high-performance materials.
作用機序
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a ligand, forming a complex with the metal center and facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(Di-tert-butylphosphino)-2’-methylbiphenyl
- 2-(Di-tert-butylphosphino)biphenyl
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Compared to these similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of the sulfinamide group, which adds an additional layer of reactivity and potential for hydrogen bonding. This makes it a versatile ligand in catalytic applications and a valuable compound in various fields of research and industry.
特性
分子式 |
C30H48NOPS |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
N-[(R)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H48NOPS/c1-27(2,3)23-20-18-22(19-21-23)26(31(13)34(32)30(10,11)12)24-16-14-15-17-25(24)33(28(4,5)6)29(7,8)9/h14-21,26H,1-13H3/t26-,34?/m1/s1 |
InChIキー |
NQOLNASFPVBKIK-URAFEBPUSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


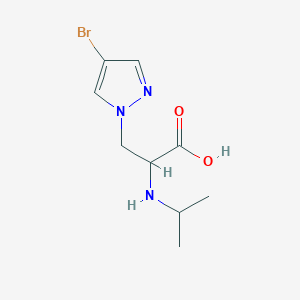

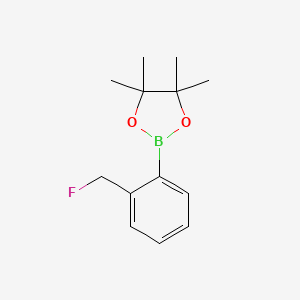
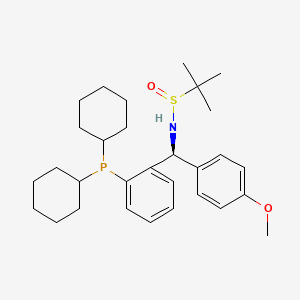
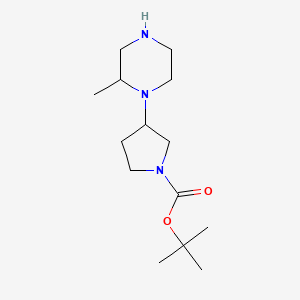
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)

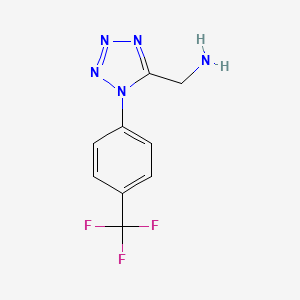
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
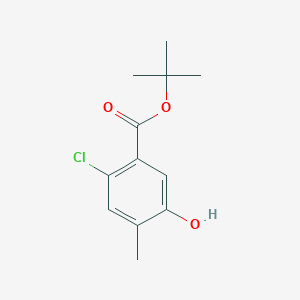
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
